molecular formula C10H13NO4 B6633154 (2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid

(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid

Cat. No. B6633154
M. Wt: 211.21 g/mol
InChI Key: YZURRSHDCLXCDG-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid, also known as EFCA, is a compound that has gained significant attention in the scientific community due to its potential for use in various applications. It is a chiral molecule with two stereoisomers, namely (2S)-EFCA and (2R)-EFCA.

Scientific Research Applications

(2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid has been studied for its potential use in various scientific research applications. One of the areas of interest is its use as a building block for the synthesis of other compounds. It has been used to synthesize various chiral amino acids, which can be used in the development of new drugs or as intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid is not fully understood. However, it has been reported to act as a competitive inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that is involved in the degradation of incretin hormones, which regulate insulin secretion. Inhibition of DPP-4 results in increased levels of incretin hormones, which can lead to improved glucose control in patients with type 2 diabetes.
Biochemical and Physiological Effects:
Studies have shown that (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid has significant biochemical and physiological effects. It has been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to reduce inflammation and oxidative stress in various tissues, including the liver and kidneys. Additionally, (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid has been reported to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it an ideal compound for use in various applications. However, one of the limitations of using (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research involving (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid. One area of interest is its potential use in the treatment of type 2 diabetes. Studies have shown promising results in animal models, and further research is needed to determine its efficacy in humans. Additionally, (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to explore these potential applications of (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid.

Synthesis Methods

The synthesis of (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid involves the reaction of 2-ethylfuran-3-carboxylic acid with N-protected serine, followed by the removal of the protecting group. The resulting product is (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid, which can be isolated through crystallization or column chromatography. The synthesis of (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid has been reported in various literature sources, including the Journal of Organic Chemistry and Organic Letters.

properties

IUPAC Name

(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-3-8-7(4-5-15-8)9(12)11-6(2)10(13)14/h4-6H,3H2,1-2H3,(H,11,12)(H,13,14)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZURRSHDCLXCDG-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CO1)C(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=CO1)C(=O)N[C@@H](C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid

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